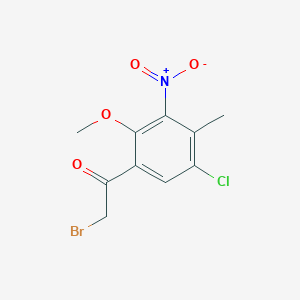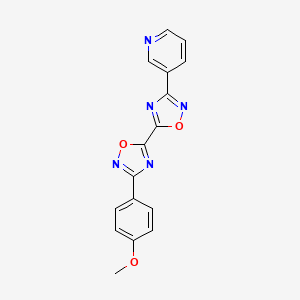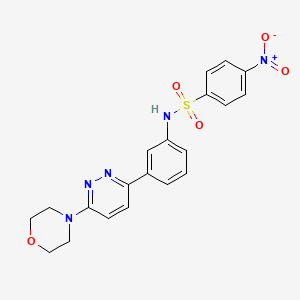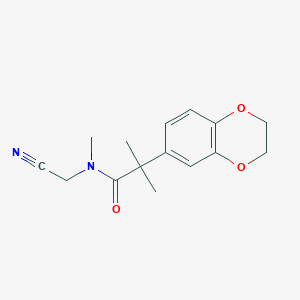
N-(cyanomethyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,2-dimethylpropanamide, also known as CDB-2914, is a synthetic steroid that has been extensively studied in scientific research. It has been shown to have potential therapeutic applications in a variety of medical fields, including reproductive health, cancer, and immunology.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,2-dimethylpropanamide has been studied extensively for its potential therapeutic applications in reproductive health. It has been shown to have potent anti-progestational activity, making it a potential candidate for use in emergency contraception and medical abortion. In addition, this compound has been shown to have anti-inflammatory and immunomodulatory effects, which may have applications in the treatment of autoimmune disorders and cancer.
Mecanismo De Acción
The mechanism of action of N-(cyanomethyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,2-dimethylpropanamide is not fully understood, but it is believed to act as a progesterone receptor modulator. By binding to the progesterone receptor, this compound can prevent the effects of progesterone, which is essential for the maintenance of pregnancy. In addition, this compound has been shown to have anti-inflammatory and immunomodulatory effects, which may be mediated through the inhibition of cytokine production and the modulation of immune cell function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the dose and duration of exposure. In animal studies, this compound has been shown to cause a reversible decrease in circulating progesterone levels, leading to the termination of pregnancy. In addition, this compound has been shown to have anti-inflammatory effects, reducing the production of cytokines and chemokines in response to inflammatory stimuli. This compound has also been shown to have immunomodulatory effects, reducing the activation of immune cells and the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(cyanomethyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,2-dimethylpropanamide has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over the dose and duration of exposure. In addition, this compound has been extensively studied in animal models, providing a wealth of data on its pharmacokinetics and pharmacodynamics. However, there are also limitations to the use of this compound in lab experiments. Its anti-progestational activity makes it unsuitable for use in studies of progesterone-dependent processes, and its anti-inflammatory and immunomodulatory effects may confound the interpretation of results in studies of inflammation and immunity.
Direcciones Futuras
There are several potential directions for future research on N-(cyanomethyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,2-dimethylpropanamide. One area of interest is the development of novel synthetic analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the exploration of this compound's potential therapeutic applications in cancer and autoimmune disorders. Finally, further research is needed to fully elucidate the mechanism of action of this compound and its effects on various physiological processes.
Métodos De Síntesis
The synthesis of N-(cyanomethyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,2-dimethylpropanamide involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with N,N-dimethylpropylamine, followed by the addition of cyanomethyl chloride. The resulting product is then purified through a series of chemical reactions to yield this compound. The synthesis of this compound has been well-documented in scientific literature, and various modifications to the synthesis method have been proposed to improve the yield and purity of the final product.
Propiedades
IUPAC Name |
N-(cyanomethyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,14(18)17(3)7-6-16)11-4-5-12-13(10-11)20-9-8-19-12/h4-5,10H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZQHSCAACDYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)OCCO2)C(=O)N(C)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(methylsulfanyl)-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-3-carboxamide](/img/structure/B2554158.png)
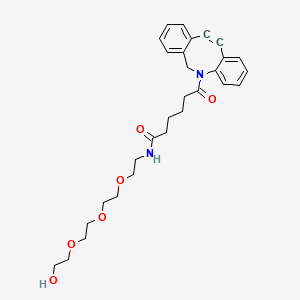
![Methyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2554162.png)
![3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide](/img/structure/B2554163.png)
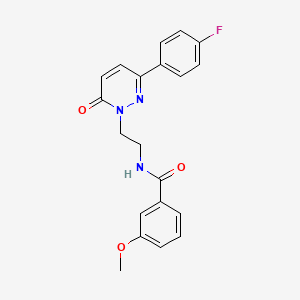
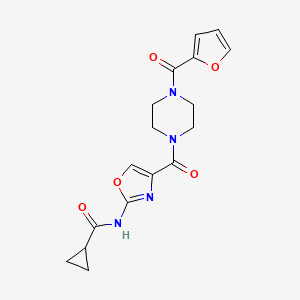
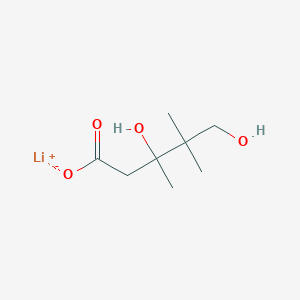
![2'-(4-Ethoxyphenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2554170.png)
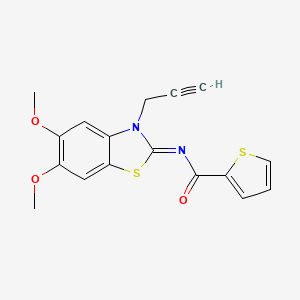
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2554174.png)
![tert-Butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2554175.png)
